molecular formula C20H20N2O2S2 B2974317 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 898407-48-2

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2974317
CAS No.: 898407-48-2
M. Wt: 384.51
InChI Key: JHBXWFKAQZVBIU-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring an indoline (a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring) and a thiophene moiety linked via an ethyl chain. The benzenesulfonamide group is a common pharmacophore known for its role in modulating biological activity, particularly in enzyme inhibition and antimicrobial agents.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBXWFKAQZVBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity. Biology: It may serve as a ligand for various receptors or enzymes, potentially influencing biological pathways. Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities. Industry: It may find applications in material science, such as in the development of new polymers or coatings.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure combining indoline and thiophene, which distinguishes it from other sulfonamide derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name (IUPAC) Substituents/Modifications Biological Activity/Notes Reference
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide Indoline, thiophen-2-yl, ethyl linker Hypothesized antiviral/antibacterial potential -
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Bromothiophene, quinolone core Antibacterial (Gram-positive/negative)
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide Benzothiazole, 2-pyridone Antiviral (synthesis-focused)
2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)essigsäure Thiophen-2-ylmethyl, acetic acid Dual 5-Lipoxygenase/mPGES-1 inhibition
N-(phenylsulfonyl)-N-(2-((2,2,6,6-TMP)oxy)-2-(o-tolyl)ethyl)benzenesulfonamide (2d) Piperidinyloxy, o-tolyl Radical stabilization (synthesis-focused)

Key Observations:

  • Thiophene Derivatives: Compounds like those in and utilize thiophene rings but differ in substituents. The bromothiophene in Foroumadi’s quinolones enhances antibacterial activity, while the thiophen-2-ylmethyl group in contributes to enzyme inhibition . The target compound’s thiophen-2-yl group may similarly influence electronic properties but via a distinct ethyl linker.
  • Indoline vs.
  • Sulfonamide Linkers: The ethyl chain in the target compound provides conformational flexibility, unlike the oxyimino or acetyl linkers in and , which may restrict rotational freedom .

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Indoline moiety : A bicyclic structure known for its diverse biological activities.
  • Thiophene ring : A five-membered heterocyclic ring that contributes to the compound's electronic properties.
  • Benzenesulfonamide group : Known for its antibacterial and anticancer properties.

The molecular formula is C20H19N3O4S2C_{20}H_{19}N_3O_4S_2 with a molecular weight of approximately 405.51 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the indoline and thiophene components : This may involve reduction reactions and cross-coupling techniques such as Suzuki or Stille coupling.
  • Coupling with the benzenesulfonamide moiety : The final product is obtained through careful control of reaction conditions, such as temperature and solvent choice (commonly dichloromethane or dimethylformamide) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzenesulfonamides have shown significant activity against various cancer cell lines, including:

  • MCF7 (breast cancer) : Induction of apoptosis and cell cycle arrest at the G2/M phase have been reported, with IC50 values indicating effective inhibition of cell proliferation .
CompoundCell LineIC50 (μM)Mechanism of Action
Example AMCF71.68Induces apoptosis via Bcl-2 downregulation
Example BA5490.75Inhibits tubulin polymerization

The mechanisms underlying the biological activity of this compound may include:

  • Inhibition of key enzymes : The compound has been shown to inhibit enzymes involved in nucleotide biosynthesis, such as thymidylate synthase and dihydrofolate reductase, which are critical targets in cancer therapy .
  • Modulation of apoptotic pathways : The compound may enhance apoptosis through upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Indole Derivatives : A study demonstrated that indole-based compounds exhibited potent anticancer activities across multiple cell lines, supporting the hypothesis that modifications to the indoline structure can enhance therapeutic effects .
  • Synthesis and Evaluation : Research involving the synthesis and evaluation of benzenesulfonamide derivatives indicated promising results in terms of anticancer activity, with several compounds achieving low micromolar IC50 values against various cancer types .

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